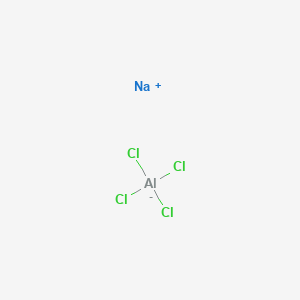
Sodium tetrachloroaluminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrachloroaluminate, also known as natrium chloroaluminate, is a chemical compound with the formula NaAlCl4 . It was discovered in the 20th century and is the sodium salt of the tetrachloroaluminate anion .
Synthesis Analysis
This compound can be prepared from sodium chloride and aluminium trichloride .Molecular Structure Analysis
The molecular formula of this compound is NaAlCl4 . The anion has a tetrahedral shape, similar to carbon tetrachloride where carbon is replaced with aluminium .Chemical Reactions Analysis
This compound is used as a catalyst for organic reactions . It is also used as an electrolyte in sodium-nickel chloride batteries .Physical And Chemical Properties Analysis
This compound is a yellow hygroscopic powder . It has a melting point of 157 °C and a density of 2.01 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Energy Storage Applications
Room-Temperature Sodium-Ion Batteries : Sodium-ion batteries, leveraging the abundance and low cost of sodium, have garnered attention for large-scale electric energy storage, especially for renewable energy and smart grid applications. Research emphasizes the exploration of suitable electrode and electrolyte materials to enhance the performance and economic viability of these batteries, aiming for long-life, low-cost solutions suitable for large-scale energy storage systems (Pan, Hu, & Chen, 2013).
Food Processing and Safety
Salt Reduction in Processed Foods : Sodium chloride (NaCl) is widely used in food processing for flavor, texture, and preservation. However, high sodium intake is linked to health issues, prompting research into salt reduction strategies without compromising food safety or quality. Innovative approaches include the use of salt substitutes and flavor enhancers, as well as novel technologies like high-pressure processing and ultrasound to maintain product safety and consumer acceptance while reducing sodium content (Inguglia et al., 2017).
Medical and Dental Applications
Sodium Hypochlorite in Endodontics : Sodium hypochlorite is a key irrigant in endodontics, used for its effective antimicrobial properties during root canal treatments. Research on its applications focuses on optimizing concentrations to balance efficacy in disinfection and minimizing potential cytotoxic effects, ensuring safety and effectiveness in dental care (Farook et al., 2014).
Electrochemistry and Material Science
Electrolytes for Sodium-Ion Batteries : The quest for high-performance electrolytes is crucial for the development of sodium-ion batteries as a viable alternative to lithium-ion systems. This involves the exploration of liquid, polymer gel, and solid electrolytes with high ionic conductivity and electrochemical stability to meet the requirements of energy density, safety, and cost-effectiveness for large-scale applications (Vignarooban et al., 2016).
Wirkmechanismus
The tetrachloroaluminate anion formed from aluminium and chlorine has a tetrahedral shape, similar to carbon tetrachloride where carbon is replaced with aluminium . Some tetrachloroaluminates are soluble in organic solvents, creating an ionic non-aqueous solution, making them suitable as a component of electrolytes for batteries .
Safety and Hazards
Zukünftige Richtungen
Sodium tetrachloroaluminate is used as an electrolyte in sodium-nickel chloride batteries . This suggests potential future applications in the field of energy storage.
Relevant Papers There are several papers that provide more detailed information about this compound. For example, a paper titled “Solubility of nickel chloride in molten this compound saturated with sodium chloride over the temperature range 200–400 °C” provides interesting thermodynamic data . Another paper titled “Electron-diffraction study of the molecular structure of this compound” provides insights into the molecular structure of this compound .
Eigenschaften
IUPAC Name |
sodium;tetrachloroalumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRNXGMTZKKSR-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Al-](Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Na |
Source


|
| Record name | sodium tetrachloroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrachloroaluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7784-16-9 |
Source


|
| Record name | Aluminate(1-), tetrachloro-, sodium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium sodium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)







![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)